molecular formula C8H9N3O B14871942 6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile

6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14871942
M. Wt: 163.18 g/mol
InChI Key: MOZSJRLERUTHEX-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methoxymethyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the methoxymethyl group is coupled with 2-methylpyrimidine-4-carbonitrile in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(formylmethyl)-2-methylpyrimidine-4-carbonitrile or 6-(carboxymethyl)-2-methylpyrimidine-4-carbonitrile.

    Reduction: Formation of 6-(methoxymethyl)-2-methylpyrimidine-4-amine or 6-(methoxymethyl)-2-methylpyrimidine-4-aldehyde.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and cyano groups can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the methoxymethyl group at the 6-position and the cyano group at the 4-position imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with biological targets and potential use in the synthesis of novel materials.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-(methoxymethyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-6-10-7(4-9)3-8(11-6)5-12-2/h3H,5H2,1-2H3

InChI Key

MOZSJRLERUTHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C#N)COC

Origin of Product

United States

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